4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol
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Overview
Description
4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol is an organic compound that features a bromine atom, a methoxy group, and an amino-methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methoxyphenol and 5-methylisoxazole.
Formation of the Amino-Methyl Intermediate: The 5-methylisoxazole is first converted into its corresponding amine derivative through a reaction with ammonia or an amine source.
Coupling Reaction: The amino derivative is then coupled with 4-bromo-2-methoxyphenol using a suitable coupling reagent, such as formaldehyde, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: 4-Methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of phenolic compounds with biological systems. Its structure allows for the investigation of how modifications to the phenol ring affect biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the isoxazole ring and the phenolic hydroxyl group suggests that it might interact with biological targets such as enzymes or receptors, potentially leading to the development of new drugs.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the phenol and isoxazole moieties.
Mechanism of Action
The mechanism by which 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The phenolic hydroxyl group could participate in hydrogen bonding, while the isoxazole ring might engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxyphenol: Lacks the amino-methyl and isoxazole groups, making it less versatile in terms of chemical reactivity.
6-Methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol: Lacks the bromine atom, which reduces its potential for further functionalization through substitution reactions.
4-Bromo-6-methoxyphenol: Lacks the amino-methyl and isoxazole groups, limiting its applications in medicinal chemistry.
Uniqueness
4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol is unique due to the combination of the bromine atom, methoxy group, and amino-methyl isoxazole moiety
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-7-3-11(15-18-7)14-6-8-4-9(13)5-10(17-2)12(8)16/h3-5,16H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUDJWLCHKKDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NCC2=C(C(=CC(=C2)Br)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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